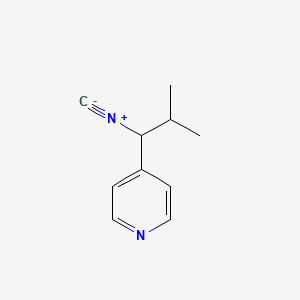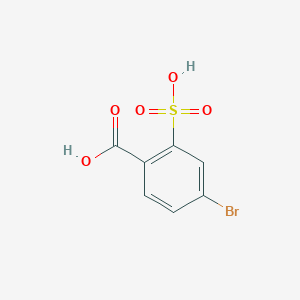
4-Bromo-2-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-sulfobenzoic acid is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a bromine atom and a sulfonic acid group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-sulfobenzoic acid typically involves the bromination of 2-sulfobenzoic acid. The reaction is carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from benzene. The process includes sulfonation to introduce the sulfonic acid group, followed by bromination to attach the bromine atom. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-sulfobenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Bromination: Bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst.
Sulfonation: Sulfuric acid (H₂SO₄) is commonly used for introducing the sulfonic acid group.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-2-sulfobenzoic acid finds applications in several scientific research areas:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-sulfobenzoic acid involves its interaction with specific molecular targets. The bromine atom and the sulfonic acid group play crucial roles in its reactivity and interactions. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic substitution .
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-nitrobenzoic acid
- 4-Bromo-2-methylbenzoic acid
Comparison: 4-Bromo-2-sulfobenzoic acid is unique due to the presence of both a bromine atom and a sulfonic acid group on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, 4-Bromo-2-fluorobenzoic acid has a fluorine atom instead of a sulfonic acid group, which significantly alters its chemical behavior and applications .
Properties
CAS No. |
62473-98-7 |
|---|---|
Molecular Formula |
C7H5BrO5S |
Molecular Weight |
281.08 g/mol |
IUPAC Name |
4-bromo-2-sulfobenzoic acid |
InChI |
InChI=1S/C7H5BrO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |
InChI Key |
OXRFXBPBIMTBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



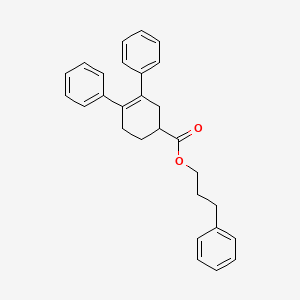
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
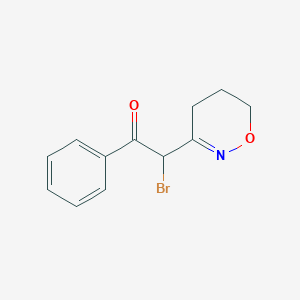
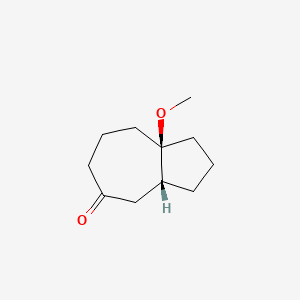
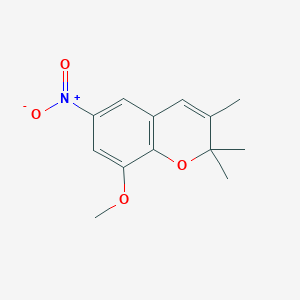


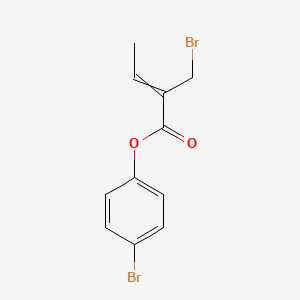
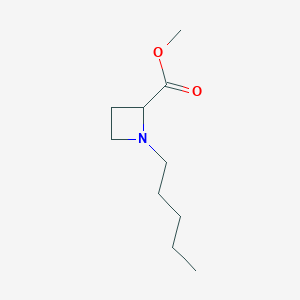

![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)
